molecular formula C11H10N2O3 B2714602 (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 875164-01-5

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No. B2714602
CAS RN: 875164-01-5
M. Wt: 218.212
InChI Key: SNRBRGWGFGRPSY-UHFFFAOYSA-N
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Description

(8-Methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (MQA) is an organic compound with a unique structure and a wide range of potential applications in the field of synthetic organic chemistry. MQA is a highly versatile compound, and can be used as a building block for the synthesis of a variety of other compounds. It is a valuable starting material for the synthesis of biologically active compounds and can be used in the synthesis of drugs, dyes, and pharmaceuticals. In addition, it can be used in the synthesis of polymers, surfactants, and other materials.

Scientific Research Applications

Antibacterial Activity

Research demonstrates that derivatives of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, such as N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) derivatives, have been synthesized and show promising antibacterial activity against various bacterial strains like S.aureus, E.coli, P.vulgaris, and K. pneumoniae. These compounds are characterized by their structural elements and analyzed for their potential as antibacterial agents (Singh et al., 2010).

Anti-inflammatory and Analgesic Properties

Some newly synthesized derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activities. The studies found that certain derivatives exhibit significant anti-inflammatory and analgesic properties, comparable to standard drugs like phenylbutazone (Kumar et al., 2014).

Potential in Alzheimer's Disease Treatment

Derivatives of this compound, specifically 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, have been investigated for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. These are key targets in the treatment of Alzheimer's disease, suggesting a promising avenue for therapeutic application (Zarei et al., 2021).

Anticonvulsant Activity

Research into 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide derivatives, closely related to this compound, has indicated potential anticonvulsant activity. These derivatives have been synthesized and evaluated both in vivo and in silico, showing promise in anticonvulsive action (El Kayal et al., 2019).

Antimicrobial and Antifungal Properties

Various derivatives of this compound have been synthesized and assessed for their antimicrobial and antifungal activities. The results show that certain compounds exhibit significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial therapies (Sahu et al., 2008).

Antitumor Activity

The derivatives of this compound, such as thiophene analogues of 5-chloro-5,8-dideazafolic acid, have been explored for their antitumor activity. These compounds have been tested as inhibitors of tumor cell growth in culture, indicating potential use in cancer treatments (Forsch et al., 2002).

properties

IUPAC Name

2-(8-methyl-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8-10(7)12-6-13(11(8)16)5-9(14)15/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBRGWGFGRPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875164-01-5
Record name 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
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